molecular formula C9H7ClN2O3S2 B3237850 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride CAS No. 139601-01-7

2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride

Cat. No.: B3237850
CAS No.: 139601-01-7
M. Wt: 290.7 g/mol
InChI Key: LVMRJRSCWBXBRK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The chemistry of benzothiazoles, bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, dates back to the late 19th century. Initially explored for their applications in the dye industry, the unique structural and electronic properties of the benzothiazole scaffold soon led to investigations into their broader chemical reactivity and potential biological activities. Over the decades, research has revealed that benzothiazole derivatives possess a wide array of pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This has cemented the benzothiazole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.

Synthetic Utility of the Sulfonyl Chloride Moiety in Organic Transformations

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive and synthetically valuable moiety in organic chemistry. Its strong electrophilic nature makes it an excellent reactant for the formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. The primary reaction of sulfonyl chlorides is with nucleophiles, such as amines and alcohols, leading to the formation of stable sulfonamide and sulfonate linkages, respectively. This reactivity is fundamental in the construction of a vast number of pharmaceuticals and agrochemicals.

Table 1: Common Reactions of Sulfonyl Chlorides

Nucleophile Product Linkage Formed
Primary/Secondary Amine Sulfonamide -SO₂-NRR'
Alcohol Sulfonic Ester -SO₂-OR

Research Significance of 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride as a Functionalized Building Block

The compound this compound has emerged as a significant building block due to the strategic placement of its functional groups. The acetamido group at the 2-position modulates the electronic properties of the benzothiazole ring system and provides a site for further chemical modification. The sulfonyl chloride group at the 6-position is the primary reactive center for building more complex molecules.

A key area of research where this compound has proven invaluable is in the synthesis of carbonic anhydrase inhibitors. acs.orgnih.gov Carbonic anhydrases are a family of enzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonyl chloride group of this compound can readily react with the amino groups of various scaffolds to generate a library of sulfonamide derivatives for screening as potent and selective carbonic anhydrase inhibitors.

For instance, the synthesis of novel benzothiazole-6-sulfonamides often involves the reaction of 2-aminobenzo[d]thiazole-6-sulfonamide with various electrophiles. researchgate.net The precursor, this compound, provides a strategic advantage by having the reactive sulfonyl chloride in place for direct coupling reactions.

Overview of Current Research Landscape and Future Directions

The current research landscape for this compound and its derivatives is heavily focused on medicinal chemistry. Researchers are actively exploring its use in the development of targeted therapies. For example, derivatives have been investigated as potential inhibitors of BRAFV600E, a mutated protein kinase implicated in several cancers. nih.goveie.gr

Future directions for research involving this versatile building block are likely to expand beyond carbonic anhydrase and kinase inhibitors. The unique combination of functional groups could be exploited in the synthesis of novel materials with interesting photophysical or electronic properties. Furthermore, the development of more efficient and sustainable synthetic routes to this compound and its analogues will continue to be an area of interest, facilitating its broader application in both academic and industrial research. The exploration of this compound's reactivity with a wider range of nucleophiles and its incorporation into more diverse molecular architectures will undoubtedly lead to the discovery of new compounds with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-1,3-benzothiazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S2/c1-5(13)11-9-12-7-3-2-6(17(10,14)15)4-8(7)16-9/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMRJRSCWBXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 Acetamidobenzo D Thiazole 6 Sulfonyl Chloride and Its Analogues

Elaboration of the Benzothiazole (B30560) Core Structure

The construction of the 2-acetamidobenzothiazole scaffold is a critical first step. This involves the formation of the heterocyclic ring system, followed by or concurrent with the introduction of the acetamido group at the 2-position.

Cyclization Reactions involving 2-Aminoarene- or 2-Aminohetarenethiols

The most prevalent method for constructing the benzothiazole core is through the cyclization of 2-aminothiophenol or its derivatives. This approach, often referred to as the Jacobson synthesis, involves the reaction of the 2-aminothiophenol with a suitable one-carbon synthon. A variety of reagents can be employed for this cyclization, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring.

Commonly used reagents for this transformation include:

Carboxylic acids and their derivatives (acyl chlorides, anhydrides): Reaction with these reagents, often under acidic conditions or with dehydrating agents, directly yields 2-substituted benzothiazoles.

Aldehydes: Condensation with aldehydes, typically followed by an oxidative cyclization step, is a widely used method. uq.edu.au

Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles.

The general mechanism involves the initial formation of a thioamide or a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration or oxidation to afford the benzothiazole ring.

Strategies for Introducing the Acetamido Functionality

The acetamido group at the 2-position of the benzothiazole ring is typically introduced by acylation of a 2-aminobenzothiazole (B30445) precursor. This is a straightforward and high-yielding reaction.

The most common method involves the treatment of 2-aminobenzothiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the acylating agent.

Alternatively, the acetamido group can be introduced during the cyclization step itself by using N-acetylated reagents. For instance, the reaction of 2-aminothiophenol with N-acetyl-dithiocarbamic acid esters can directly yield 2-acetamidobenzothiazole.

A study on the synthesis of novel 2-acetamido, 6-carboxamide substituted benzothiazoles outlines a synthetic sequence starting from 4-nitrobenzoic acid. After several steps including reduction of the nitro group and cyclization, the resulting 2-aminobenzothiazole derivative is acylated using acetic anhydride to introduce the acetamido group at the 2-position. advancechemjournal.com

Positional Isomer Control in Benzothiazole Synthesis

Achieving the desired substitution pattern on the benzothiazole ring, particularly for the sulfonyl chloride group at the 6-position, is paramount. The control of positional isomers is primarily dictated by the substitution pattern of the starting aniline or 2-aminothiophenol derivative.

To synthesize a 6-substituted benzothiazole, one must start with a para-substituted aniline. For instance, to obtain a 2-amino-6-substituted benzothiazole, the synthesis would commence with a 4-substituted aniline which is then thiocyanated at the ortho position to the amino group, followed by cyclization.

The synthesis of 2-amino-6-nitrobenzothiazole, a precursor for many 6-substituted derivatives, starts from 4-nitroaniline. This ensures that the resulting benzothiazole has the nitro group at the 6-position, which can then be further functionalized. This principle of using appropriately substituted precursors is fundamental to controlling the position of substituents on the benzene ring of the benzothiazole core.

Introduction of the Sulfonyl Chloride Group

The introduction of the sulfonyl chloride moiety at the 6-position is a key step in the synthesis of the target molecule. This can be achieved through several synthetic routes.

Direct Chlorosulfonation Pathways for Benzothiazole Derivatives

Direct chlorosulfonation of the pre-formed 2-acetamidobenzothiazole ring is a potential and direct route. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H). The acetamido group at the 2-position is a deactivating group, but the benzothiazole ring system is generally susceptible to electrophilic attack on the benzene ring.

The reaction of an aromatic compound with chlorosulfonic acid leads to the formation of a sulfonyl chloride. The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the ring. In the case of 2-acetamidobenzothiazole, the substitution is expected to occur at the 6-position due to the directing effects of the fused thiazole ring and the deactivating nature of the acetamido group.

A plausible synthetic pathway involves the direct treatment of N-(benzo[d]thiazol-2-yl)acetamide with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then typically quenched on ice to precipitate the sulfonyl chloride product.

Starting Material Reagent Product Reference
N-(benzo[d]thiazol-2-yl)acetamide Chlorosulfonic acid 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride General Method

Oxidative Chlorination of Thiol Precursors

An alternative strategy for introducing the sulfonyl chloride group involves the synthesis of a corresponding thiol (mercaptan) precursor, which is then subjected to oxidative chlorination. This two-step approach requires the initial preparation of 2-acetamidobenzo[d]thiazole-6-thiol.

The synthesis of the thiol precursor could potentially be achieved from a 6-amino-2-acetamidobenzothiazole via a Sandmeyer-type reaction to introduce a sulfhydryl group, or from a 6-halo-2-acetamidobenzothiazole via nucleophilic substitution with a sulfur nucleophile.

Once the thiol is obtained, it can be converted to the sulfonyl chloride using various oxidative chlorinating agents. Common reagents for this transformation include:

Chlorine gas in the presence of water or an acid: This is a classical method for the oxidation of thiols to sulfonyl chlorides.

N-Chlorosuccinimide (NCS) in the presence of an acid: This provides a milder alternative to using chlorine gas. d-nb.info

Hydrogen peroxide and thionyl chloride: This combination offers an efficient method for the direct oxidative conversion of thiols to sulfonyl chlorides. researchgate.netgoogle.comnih.gov

The general reaction for the oxidative chlorination of a thiol is as follows:

R-SH + 3Cl₂ + 2H₂O → R-SO₂Cl + 5HCl

Thiol Precursor Oxidizing Agent Product Reference
Aromatic Thiol H₂O₂ / SOCl₂ Aromatic Sulfonyl Chloride researchgate.netgoogle.comnih.gov
Thiol Derivative N-Chlorosuccinimide / HCl Sulfonyl Chloride d-nb.info

This methodology provides a versatile route to sulfonyl chlorides from the corresponding thiols under relatively mild conditions.

Diazotization-Chlorination Sequences for Sulfonyl Chloride Formation

A common and effective method for the formation of the sulfonyl chloride group on an aromatic ring is through a diazotization-chlorination sequence, often referred to as a Sandmeyer-type reaction. This process typically begins with a primary aromatic amine.

In the context of benzothiazole synthesis, a precursor such as 2-acetamido-6-aminobenzothiazole is treated with a diazotizing agent, like sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid, HCl), usually at low temperatures (0–5 °C) to control the exothermic reaction. This step converts the primary amine into a diazonium salt intermediate.

The resulting diazonium salt is then subjected to chlorosulfonation. This is achieved by reacting it with sulfur dioxide (SO₂) in a suitable solvent, such as acetic acid, with a copper(I) chloride (CuCl) catalyst. The diazonium group is replaced by the -SO₂Cl group, yielding the desired sulfonyl chloride. Continuous flow reactors are sometimes employed for these reactions to enhance safety and scalability by controlling the concentration of the reactive diazonium intermediate at any given time. researchgate.netdurham.ac.uk

Key aspects of this sequence include:

Temperature Control: Maintaining low temperatures during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. nih.gov

Catalyst: A copper salt is essential for the conversion of the diazonium salt to the sulfonyl chloride. cbijournal.com

Solvent: Acetic acid is a common solvent for the chlorosulfonation step. cbijournal.com

Multi-Step Synthesis Sequences Utilizing Key Intermediates

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound from simpler starting materials. utdallas.edulibretexts.org

One documented pathway starts with sulfanilamide (p-aminobenzenesulfonamide) and ammonium thiocyanate. google.com This synthesis proceeds through the formation of 2-aminobenzo[d]thiazole-6-sulfonamide, a crucial intermediate. rsc.orgresearchgate.net

The general sequence is as follows:

Thiocarbamide Formation: Sulfanilamide reacts with ammonium thiocyanate to form an N-arylthiourea derivative, specifically N-(4-sulfamoylphenyl)thiourea. google.com

Cyclization: This intermediate is then cyclized, often using an oxidizing agent like bromine in a solvent such as acetic acid, to form the 2-aminobenzothiazole ring system. This yields 2-aminobenzo[d]thiazole-6-sulfonamide.

Acetylation: The 2-amino group is acetylated using acetic anhydride to give 2-acetamidobenzo[d]thiazole-6-sulfonamide. This step acts as a protection strategy for the amino group during subsequent reactions.

Conversion to Sulfonyl Chloride: The sulfonamide group (-SO₂NH₂) is then converted to the sulfonyl chloride (-SO₂Cl). This can be achieved through diazotization of the corresponding amine, followed by reaction with sulfuryl chloride or thionyl chloride, or by other modern methods that directly convert the sulfonamide. d-nb.infoiaea.org

A specific patented method describes a route that involves an intermediate referred to as "2-amino-6-sulfahydantoin benzothiazole". google.com This pathway also originates from sulfanilic amide and ammonium thiocyanide.

The reported steps are:

Reaction of sulfanilic amide and ammonium thiocyanide to produce N-(4-sulfanilamide phenyl) thiocarbamide. google.com

Cyclization with bromine to yield 2-amino-6-sulfahydantoin benzothiazole. google.com

A subsequent diazotization reaction using an agent like isopentyl nitrite forms 6-sulfonic acid benzothiazole. google.com

Finally, chlorination with sulfur oxychloride (thionyl chloride) converts the sulfonic acid to the target 6-benzothiazole sulfonyl chloride. google.com The 2-amino group would then be acetylated in a separate step to arrive at the final product.

Another synthetic approach begins with a pre-formed benzothiazole ring that already possesses a sulfonic acid group at the 6-position. This intermediate can be prepared via sulfonation of a simpler benzothiazole precursor.

The key transformation in this sequence is the conversion of the sulfonic acid (-SO₃H) group into the sulfonyl chloride (-SO₂Cl) group. This is a standard reaction in organic synthesis and is typically accomplished using strong chlorinating agents.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Chlorosulfonic acid (ClSO₃H)

The reaction involves heating the sulfonic acid with an excess of the chlorinating agent. The resulting sulfonyl chloride is then typically isolated by pouring the reaction mixture into ice water, which precipitates the product while decomposing the excess chlorinating reagent. wisc.edu Subsequent acetylation of the 2-amino group would be required if not already protected.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability and safety of the synthesis.

The choice of solvent can profoundly influence the outcome of the reactions involved in synthesizing this compound.

Diazotization Reactions: The solubility of the amine starting material and the stability of the resulting diazonium salt are highly dependent on the solvent system. researchgate.net Aqueous acidic solutions (e.g., HCl, H₂SO₄) are traditional media. However, mixed solvent systems, such as polyethylene glycol and water, have been developed to improve the solubility of reactants, accelerate the reaction, maintain the stability of the diazonium salt, and ultimately increase the yield. google.comgoogle.com The use of a 1:1 mixture of methanol and acetonitrile has also been noted to enhance the solubility of anilines for diazotization. researchgate.net

Sulfonyl Chloride Formation: In the chlorosulfonation step, the solvent must be inert to the highly reactive species involved. Acetic acid is commonly used. For other methods of sulfonyl chloride synthesis, such as the oxidative chlorination of thiols, solvent screening has shown that aprotic and non-polar solvents like dichloromethane can be ineffective, while others are optimized to achieve high conversion rates. rsc.org

Condensation and Acetylation Reactions: Pyridine is often used as both a solvent and a base in condensation reactions involving sulfonyl chlorides and in acetylation steps. researchgate.net Dichloromethane is another common solvent for N-sulfonylation reactions, often in the presence of a base like sodium carbonate. nih.gov

The following table summarizes the solvents used in various key reaction steps for the synthesis of benzothiazole sulfonyl chlorides and related compounds.

Reaction Step Common Solvents Purpose / Notes
DiazotizationAqueous HCl / H₂SO₄Traditional method for forming diazonium salts.
Polyethylene Glycol / WaterEnhances reactant solubility and diazonium salt stability. google.comgoogle.com
Methanol / AcetonitrileImproves solubility of amine precursors. researchgate.net
ChlorosulfonationAcetic AcidSolvent for the reaction of diazonium salts with SO₂/CuCl. cbijournal.com
N-SulfonylationDichloromethane (DCM)Used with a base (e.g., Na₂CO₃) for reacting amines with sulfonyl chlorides. nih.gov
AcetylationAcetic AnhydrideOften used neat or with pyridine.
CyclizationGlacial Acetic AcidCommon solvent for the oxidative cyclization of arylthioureas.

Catalyst Selection and Loading in Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including benzothiazole derivatives. researchgate.netnih.gov The choice of catalyst and its loading are pivotal in achieving high yields and purity of the desired products. nih.gov

For the synthesis of 2-arylbenzothiazole derivatives, which can be precursors or analogues to this compound, ligand-free palladium catalysts have demonstrated high efficiency. nih.gov The reaction mechanism often involves the coordination of the benzothiazole nitrogen to the palladium center, facilitating the rate-determining oxidative addition step. nih.gov

Research has shown that various palladium sources can be effective. For instance, in the Suzuki coupling of 2-amino-6-bromobenzothiazole with aryl boronic acids, Pd(PPh₃)₄ has been successfully employed. nih.gov In other cases, palladacycle-facilitated reactions have been developed, which depend on the formation of a palladacyclic intermediate. nih.gov

The optimization of catalyst loading is a crucial aspect of process development. While a higher catalyst loading might increase the reaction rate, it also adds to the cost and can lead to difficulties in purification. Typically, catalyst loading in the range of 0.5 to 10 mol% is explored to find the optimal balance between reaction efficiency and practicality. nih.govmdpi.com

Below is a data table summarizing the impact of different palladium catalysts and their loading on the yield of Suzuki coupling reactions for benzothiazole derivatives, based on findings from various studies.

CatalystLigandBaseSolventCatalyst Loading (mol%)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄DMF/H₂O564 nih.gov
Pd(OAc)₂NoneK₂CO₃WaterNot SpecifiedExcellent researchgate.netwisdomlib.org
Pd/TiO₂NoneNot SpecifiedDimethylacetamide5-10Good mdpi.com
Pd₂(dba)₃XantphosNaOEtNot SpecifiedNot SpecifiedHigh organic-chemistry.org

Interactive Data Table: The table above illustrates that a variety of palladium catalysts can be effective. The choice often depends on the specific substrates and desired reaction conditions. For instance, the use of a water-soluble ligand or conducting the reaction in aqueous media can offer environmental benefits and simplify catalyst recovery. researchgate.netwisdomlib.org

Temperature, Pressure, and Reaction Time Optimization

The optimization of reaction parameters such as temperature, pressure, and reaction time is critical for maximizing the yield and purity of this compound and its analogues, while minimizing side reactions and energy consumption.

Temperature: The reaction temperature significantly influences the rate of reaction. For the formation of sulfonyl chlorides from sulfonic acids, temperatures can range from ambient to elevated temperatures, often around 70-80°C. google.com However, excessively high temperatures can lead to the degradation of the product or starting materials. google.com In the context of palladium-catalyzed coupling reactions, temperatures are typically in the range of 80-110°C. nih.govmdpi.com It's crucial to find a temperature that allows for a reasonable reaction rate without promoting undesirable side reactions.

Pressure: While many syntheses of benzothiazole derivatives and their precursors are conducted at atmospheric pressure, pressure can be a relevant parameter in certain reactions. For instance, in reactions involving gaseous reagents like sulfur dioxide in the preparation of sulfonyl chlorides, controlling the pressure is essential. google.com However, for most palladium-catalyzed coupling reactions, the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) at atmospheric pressure to prevent the oxidation of the catalyst. nih.gov

Reaction Time: The duration of the reaction is another key variable that needs to be optimized. Insufficient reaction time will result in incomplete conversion of the starting materials, while excessively long reaction times can lead to the formation of byproducts and decomposition of the desired product. Reaction times for the synthesis of benzothiazole derivatives can vary widely, from a few hours to over 30 hours, depending on the specific reaction, catalyst, and temperature used. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently optimize these parameters simultaneously. mdpi.com This allows for the identification of the ideal conditions to achieve the highest yield and purity of the target compound.

The following table provides a summary of typical ranges for these parameters in the synthesis of related compounds.

ParameterTypical RangeConsiderations
Temperature 25°C - 120°CSubstrate stability, catalyst activity, solvent boiling point.
Pressure AtmosphericUse of an inert atmosphere is common for catalytic reactions.
Reaction Time 1 - 48 hoursMonitored by TLC or HPLC to determine completion.

Interactive Data Table: This table highlights the general operational windows for these critical parameters. The precise optimal conditions will be specific to each particular synthetic step and the substrates involved. For example, the chlorosulfonation of an aromatic compound to form a sulfonyl chloride might require low temperatures initially to control the exothermic reaction, followed by a period at a higher temperature to ensure complete conversion. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 2 Acetamidobenzo D Thiazole 6 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it a potent electrophile, susceptible to attack by a wide range of nucleophiles. The reaction proceeds through a nucleophilic substitution mechanism, often analogous to the nucleophilic acyl substitution of carbonyl compounds. This typically involves an initial addition of the nucleophile to the sulfur atom, forming a transient pentacoordinate intermediate, followed by the elimination of the chloride ion as a good leaving group. alrasheedcol.edu.iq

Formation of Sulfonamides with Nitrogen-Based Nucleophiles

The reaction of this compound with primary or secondary amines is a cornerstone reaction, yielding the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry for synthesizing compounds with diverse biological activities. ekb.egresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. ekb.eg

The general procedure involves dissolving or suspending the sulfonyl chloride in a suitable solvent, such as dichloromethane or diethyl ether, and then adding the amine, often in the presence of a non-nucleophilic base. ekb.egnih.gov The reaction mixture is stirred, often at temperatures ranging from 0 °C to room temperature, until completion. nih.gov The versatility of this reaction allows for the introduction of a wide array of functionalities by varying the structure of the amine nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

Nucleophile (Amine) Product Class Typical Conditions
Ammonia Primary Sulfonamide Aqueous NH₃, heat
Primary Alkylamine (e.g., Ethylamine) N-alkyl Sulfonamide Pyridine or Et₃N, DCM, 0-25 °C
Secondary Alkylamine (e.g., Diethylamine) N,N-dialkyl Sulfonamide Pyridine or Et₃N, DCM, 0-25 °C
Aniline N-aryl Sulfonamide Pyridine or Et₃N, DCM or Ether, 0-25 °C
Amino Acid Ester N-sulfonylated Amino Acid Derivative Base (e.g., NaHCO₃), aqueous/organic solvent

Synthesis of Sulfonate Esters with Oxygen-Based Nucleophiles

When this compound is treated with alcohols or phenols (oxygen-based nucleophiles), the corresponding sulfonate esters are formed. This reaction, known as sulfonylation, is also typically conducted in the presence of a base like pyridine to scavenge the HCl byproduct. eurjchem.comyoutube.com The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

This method is a standard procedure for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. eurjchem.comucl.ac.uk The resulting sulfonate esters are generally more stable than the parent sulfonyl chlorides. ucl.ac.uk

Table 2: Representative Nucleophilic Substitution Reactions with Alcohols/Phenols

Nucleophile (Alcohol/Phenol) Product Class Typical Conditions
Methanol Methyl Sulfonate Ester Pyridine, DCM, 0-25 °C
Phenol Phenyl Sulfonate Ester Pyridine, DCM, 0-25 °C
Isopropanol Isopropyl Sulfonate Ester Pyridine, DCM, 0-25 °C

Reactions with Sulfur-Based Nucleophiles to Form Thiosulfonates

The reaction of sulfonyl chlorides with sulfur-based nucleophiles, such as thiols or their corresponding thiolates, provides a direct route to the synthesis of thiosulfonates (R-SO₂-S-R'). wikipedia.orgtandfonline.comresearchgate.net This reaction involves the nucleophilic attack of the sulfur atom of the thiol or thiolate onto the sulfonyl chloride's sulfur center, displacing the chloride ion. wikipedia.org Thiosulfonates are valuable compounds in organic synthesis and have demonstrated a range of biological activities. researchgate.net The reaction conditions are generally mild, often involving the simple mixing of the reactants in a suitable solvent. tandfonline.com

Electrophilic and Nucleophilic Reactivity of the Benzothiazole (B30560) Ring System

The benzothiazole ring is an aromatic system, but its reactivity towards electrophilic substitution is complex and influenced by the fused benzene (B151609) and thiazole (B1198619) rings, as well as the substituents present. thieme-connect.de In this compound, the ring system is substituted with a powerful electron-donating group (the 2-acetamido group, -NHCOCH₃) and a strong electron-withdrawing group (the 6-sulfonyl chloride group, -SO₂Cl).

2-Acetamido Group (-NHCOCH₃): This is a strong activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring system via resonance. libretexts.org

6-Sulfonyl Chloride Group (-SO₂Cl): This is a strong deactivating group and a meta-director due to its powerful inductive and resonance electron-withdrawing effects. libretexts.org

Halogenation Patterns and Regioselectivity

Electrophilic halogenation of aromatic compounds, such as chlorination or bromination, typically requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to generate a potent electrophile (e.g., Br⁺ or Cl⁺). wikipedia.orglumenlearning.comlibretexts.org For this compound, the acetamido group strongly activates the ring towards electrophilic substitution.

The directing influence of the acetamido group would favor substitution at the C-7 position (ortho) and the C-4 position (para-like, across the fused system). The C-7 position is sterically hindered. The C-4 position is electronically favored. The C-5 position is meta to the activating acetamido group and ortho to the deactivating sulfonyl chloride group, making it a less likely site for substitution. Therefore, halogenation is predicted to occur preferentially at the C-4 position, and possibly at the C-7 position to a lesser extent, depending on the reaction conditions and the steric bulk of the halogenating agent.

Nitration and Sulfochlorination Considerations

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.comfrontiersin.orgmasterorganicchemistry.com The introduction of a nitro group onto the benzothiazole ring of the title compound would follow the same regiochemical principles as halogenation. The powerful activating effect of the 2-acetamido group would direct the incoming nitro group primarily to the C-4 and C-7 positions. However, nitration conditions are strongly acidic and oxidizing, which could potentially lead to side reactions or degradation of the thiazole ring or hydrolysis of the acetamido group.

Sulfochlorination: The direct sulfonation or sulfochlorination of benzothiazoles is known to occur on the benzene portion of the molecule. thieme-connect.de For example, 2-(methylsulfanyl)benzothiazole reacts with fuming sulfuric acid to yield the 6-sulfonic acid derivative. thieme-connect.de In the case of this compound, introducing a second sulfonyl group would be challenging due to the existing strongly deactivating -SO₂Cl group. If the reaction were to proceed, the directing effects would be complex. The existing -SO₂Cl group at C-6 would direct an incoming electrophile to the C-5 and C-7 positions (meta), while the activating -NHCOCH₃ group directs to C-4 and C-7 (ortho/para). The C-7 position is influenced by both, but is sterically hindered. The C-4 and C-5 positions are thus potential sites, with the outcome being highly dependent on specific reaction conditions.

Influence of Substituents on Ring Activation/Deactivation

The reactivity of the benzothiazole ring in this compound is significantly governed by the electronic effects of its two key substituents: the 2-acetamido group and the 6-sulfonyl chloride group. These groups exert opposing electronic influences, creating a nuanced reactivity profile.

The 2-acetamido group (-NHCOCH₃) is generally considered an activating group. The nitrogen atom's lone pair of electrons can be delocalized into the heterocyclic ring system through resonance, increasing the electron density of the ring. This enhancement of electron density makes the ring more susceptible to electrophilic attack.

Conversely, the 6-sulfonyl chloride group (-SO₂Cl) is a powerful deactivating group. It exerts a strong electron-withdrawing effect on the fused benzene ring through both inductive and resonance effects. This withdrawal of electron density significantly reduces the ring's nucleophilicity, making it less reactive towards electrophiles.

Table 1: Influence of Substituents on the Benzothiazole Ring
SubstituentPositionElectronic EffectInfluence on Ring
Acetamido (-NHCOCH₃)2Electron-Donating (Resonance)Activation
Sulfonyl Chloride (-SO₂Cl)6Electron-Withdrawing (Inductive & Resonance)Deactivation

Cycloaddition Reactions Involving the Benzothiazole Heterocycle

The benzothiazole core can participate in various cycloaddition reactions, offering pathways to construct more complex fused heterocyclic systems.

The [2+2+2] cycloaddition is a powerful, atom-efficient method for synthesizing six-membered rings by combining three unsaturated components, such as alkynes or alkenes rsc.org. The endocyclic C=N bond (imine) within the benzothiazole ring can potentially serve as one of these components. Such reactions are typically catalyzed by transition metal complexes, which assemble the components in a stepwise manner rsc.org.

While specific examples involving this compound are not extensively documented, the C=N bond's participation in metal-catalyzed cycloadditions is a known reactivity pattern for heterocycles. The reaction would likely involve the coordination of a metal catalyst to the unsaturated partners, followed by oxidative cyclization to form a metallacycle intermediate, which then undergoes reductive elimination to yield the final polycyclic product. The electronic nature of the substituents on the benzothiazole ring would influence the reactivity of the C=N bond in this context.

The benzothiazole scaffold can be elaborated to participate in [4+2] cycloadditions (Diels-Alder reactions). Specifically, 2-vinylbenzothiazole derivatives can function as dienes, reacting with dienophiles to form new six-membered rings fused to the thiazole moiety.

An efficient silver triflate (AgOTf)-catalyzed [4+2] annulation reaction between 2-vinylbenzothiazoles and azlactones has been developed. This reaction proceeds under mild conditions to afford novel benzothiazolo[3,2-a]pyridine derivatives in good to excellent yields (68–96%) and with high diastereoselectivity rsc.org. This methodology provides a direct route for constructing complex fused systems based on the benzothiazole core rsc.org. Although this specific reaction requires a 2-vinyl substituent, it highlights the synthetic potential of the benzothiazole heterocycle to act as a building block in cycloaddition chemistry for creating structurally diverse molecules rsc.orgresearchgate.net.

Reductive and Oxidative Transformations of the Compound

The functional groups present in this compound—the sulfonyl chloride, the acetamido group, and the benzothiazole ring system—are all susceptible to reductive and oxidative transformations.

Reductive Transformations: The sulfonyl chloride group is readily reduced. Mild reducing agents can convert it to the corresponding sulfinic acid, while stronger conditions can lead to the formation of a thiol (-SH). The acetamido group is generally stable to reduction, but under harsh conditions, it could potentially be reduced to an ethylamine derivative. The benzothiazole ring itself can undergo reductive cleavage under specific conditions, such as with sodium in liquid ammonia, although this is a more drastic transformation researchgate.net. A more common transformation for substituted benzothiazoles is the reduction of a nitro group to an amine using catalysts like Pd/C with hydrazine hydrate, a reaction which provides a model for potential transformations on the ring or its substituents nih.gov.

Oxidative Transformations: The benzothiazole ring is susceptible to oxidation. The reaction of benzothiazole with hydroxyl radicals, a key atmospheric oxidant, leads to the formation of various hydroxybenzothiazole products from attack on the benzene ring nih.gov. Stronger oxidizing agents can lead to more profound changes. For example, treatment of benzothiazoles with magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can induce an oxidative ring-opening of the thiazole moiety to yield acylamidobenzene sulfonate esters researchgate.netscholaris.ca. This transformation is particularly relevant as it suggests a potential pathway for the modification of the title compound's core structure. Oxidation can also occur via sulfate radicals, which attack the benzo ring via electron transfer, generating hydroxylated intermediates acs.org.

Table 2: Potential Reductive and Oxidative Transformations
Functional GroupReaction TypePotential Product(s)Conditions
Sulfonyl Chloride (-SO₂Cl)ReductionSulfinic Acid, ThiolMild to strong reducing agents
HydrolysisSulfonic AcidWater
Benzothiazole RingOxidationHydroxybenzothiazolesHydroxyl radicals nih.gov
Oxidative Ring-OpeningAcylamidobenzene sulfonate esterMMPP in alcohol scholaris.ca

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for investigating the reactivity and reaction mechanisms of heterocyclic compounds like benzothiazole derivatives mdpi.comresearchgate.net. These studies provide deep insights into molecular structure, electronic properties, and the transition states of chemical reactions.

For benzothiazole systems, DFT calculations can be used to:

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO energy gap indicates high reactivity mdpi.com. Computational studies have shown that substituents significantly alter this energy gap; for example, electron-withdrawing groups like trifluoromethyl (-CF₃) can lower the gap, increasing the molecule's reactivity mdpi.comresearchgate.net.

Map Electron Density: Molecular Electrostatic Potential (MESP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical attack.

Model Reaction Pathways: Researchers can model the entire pathway of a reaction, including the structures and energies of reactants, intermediates, transition states, and products. This allows for the elucidation of complex reaction mechanisms, such as the Ru-mediated synthesis of benzothiazoles, and helps explain experimental observations like substrate specificity and reaction yields researchgate.net.

Predict Thermodynamic and Kinetic Parameters: Computational models can accurately reproduce kinetic and thermodynamic parameters for various reactions, including those relevant to the antioxidant properties of benzothiazole derivatives nih.gov.

By applying these computational methods to this compound, one could predict its conformational preferences, the relative reactivity of different sites on the molecule, and the energy barriers associated with potential cycloaddition, oxidation, or reduction reactions.


Derivatization and Structural Diversification Strategies

Preparation of Sulfonamide Libraries for Structure-Activity Relationship (SAR) Studies

The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, making it an ideal handle for the generation of sulfonamide libraries. The reaction of 2-acetamidobenzo[d]thiazole-6-sulfonyl chloride with a diverse panel of primary and secondary amines yields a corresponding library of sulfonamides. This strategy is a cornerstone in drug discovery for mapping the SAR of a pharmacophore. nih.gov By varying the R-groups of the reacting amine, chemists can probe the effects of steric bulk, electronics, and hydrogen bonding potential on the biological activity of the resulting compounds.

For instance, a study on related benzothiazole-6-sulfonamides as carbonic anhydrase inhibitors demonstrated that variations in the sulfonamide moiety significantly impacted inhibitory potency and isoform selectivity. nih.gov The synthesis of a series of novel 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at the 6-position was undertaken to explore their inhibitory effects on various carbonic anhydrase isoforms. nih.gov

Table 1: Representative Amines for the Synthesis of a Sulfonamide Library

EntryAmineResulting Sulfonamide R-Group
1Aniline-NH-Ph
2Benzylamine-NH-CH₂-Ph
3Morpholine-N(CH₂CH₂)₂O
4Piperidine-N(CH₂)₅
54-Fluoroaniline-NH-C₆H₄-F

This table presents a hypothetical set of amines to illustrate the diversity that can be achieved in a sulfonamide library aimed at SAR studies.

Modification of the Acetamido Group

The 2-acetamido group offers another site for structural diversification, allowing for modulation of the compound's properties through hydrolysis, followed by further acylation or alkylation.

Hydrolysis to Amino Derivatives

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino derivative, 2-aminobenzo[d]thiazole-6-sulfonamide. This primary amine is a key intermediate for further functionalization. The free amino group can participate in hydrogen bonding and can be a critical pharmacophoric feature in its own right. The synthesis of 2-aminobenzothiazole derivatives is a well-established area of research due to their wide range of biological activities. nih.gov

Further Acylation or Alkylation

The 2-amino group, obtained from hydrolysis, can be readily acylated or alkylated to introduce a variety of substituents. Acylation with different acyl chlorides or anhydrides can introduce new amide functionalities, while alkylation with alkyl halides can lead to secondary or tertiary amines. nih.gov These modifications can influence the molecule's lipophilicity, electronic distribution, and steric profile. For example, N-acylated and N-alkylated 2-aminobenzothiazoles have been investigated as agents that suppress the generation of prostaglandin E2. nih.gov The versatility of the 2-amino group allows for the introduction of a wide range of functional groups, which is essential for fine-tuning the biological activity of the molecule. nih.gov

Table 2: Examples of Acylating and Alkylating Agents for 2-Aminobenzothiazole Derivatives

Reagent TypeExample ReagentIntroduced Group
Acylating AgentBenzoyl chlorideBenzamido
Acylating AgentAcetic anhydrideAcetamido
Alkylating AgentMethyl iodideMethylamino
Alkylating AgentBenzyl bromideBenzylamino

This table provides examples of common reagents used to modify the 2-amino group of a benzothiazole (B30560) scaffold.

Aryl and Heteroaryl Coupling Reactions at the Benzothiazole-6-position

To achieve further structural diversity, the benzothiazole core itself can be modified. While the sulfonyl chloride at the 6-position is not a typical substrate for cross-coupling, a common synthetic strategy involves starting with a halogenated precursor, such as 6-bromo-2-acetamidobenzothiazole, which can then be converted to the sulfonyl chloride at a later stage. Palladium(0)-catalyzed cross-coupling reactions are powerful tools for this purpose.

Palladium(0)-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex. semanticscholar.org In the context of our scaffold, a 6-halo-2-acetamidobenzothiazole can be coupled with a variety of aryl or heteroaryl boronic acids or their esters. This reaction is known for its high tolerance of functional groups, making it suitable for complex molecules. semanticscholar.org

Introduction of Diverse Aromatic and Heteroaromatic Scaffolds

The Suzuki coupling allows for the introduction of a vast array of aromatic and heteroaromatic moieties at the 6-position of the benzothiazole ring. This is particularly valuable for exploring interactions with aromatic binding pockets in biological targets. By carefully selecting the boronic acid coupling partner, researchers can introduce rings with different electronic properties, sizes, and substitution patterns. A study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives utilized Suzuki cross-coupling to introduce various aryl groups, and the resulting compounds showed interesting biological activities. semanticscholar.org

Table 3: Representative Arylboronic Acids for Suzuki Cross-Coupling with 6-Bromo-2-acetamidobenzothiazole

EntryArylboronic AcidIntroduced Aryl Group
1Phenylboronic acidPhenyl
24-Methoxyphenylboronic acid4-Methoxyphenyl
33-Pyridylboronic acid3-Pyridyl
42-Thiopheneboronic acid2-Thienyl
54-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)phenyl

This table illustrates a selection of arylboronic acids that can be used to introduce diverse (hetero)aromatic scaffolds at the 6-position of a benzothiazole core via Suzuki cross-coupling, based on findings from related studies. semanticscholar.org

Synthesis of Novel Heterocyclic Scaffolds Incorporating the Benzothiazole Sulfonyl Moiety

The 2-Acetamidobenzo[d]thiazole-6-sulfonyl moiety is a valuable synthon for the construction of novel and complex heterocyclic systems. The sulfonyl group can be transformed into a sulfonamide, which then serves as a versatile handle for further chemical elaboration and cyclization reactions.

A primary strategy involves the initial conversion of the sulfonyl chloride to a sulfonamide by reacting it with ammonia or a primary amine. The resulting 2-Acetamidobenzo[d]thiazole-6-sulfonamide can then be further modified. For instance, the acetamido group at the 2-position can be hydrolyzed to a primary amine, yielding 2-amino-benzo[d]thiazole-6-sulfonamide. This intermediate is a bifunctional building block, possessing both a nucleophilic amino group and a sulfonamide moiety that can participate in various cyclization and condensation reactions.

One notable application is the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. epfl.ch In a multi-step synthesis, the 2-amino-benzo[d]thiazole-6-sulfonamide can be chloroacetylated at the 2-amino position. This α-chloro amide derivative is a key intermediate that can react with various nitrogen nucleophiles. For example, reaction with pyrazole derivatives can lead to N-alkylation, and subsequent reactions of the resulting enaminonitriles with reagents like formamide or formic acid can induce cyclization to form the fused 4-aminopyrazolo[3,4-d]pyrimidine ring system. epfl.ch

The reactivity of the α-chloro amide intermediate is not limited to nitrogen nucleophiles. It can also react with sulfur nucleophiles, leading to the formation of other novel heterocyclic structures. epfl.ch These synthetic pathways demonstrate how the benzothiazole sulfonyl core can be integrated into larger, polycyclic frameworks with potential applications in drug discovery. The general synthetic approach is outlined in the table below.

Starting MaterialKey IntermediateReactantResulting Heterocyclic ScaffoldReference
2-amino-benzo[d]thiazole-6-sulfonamide2-(2-chloroacetamido)benzo[d]thiazole-6-sulfonamidePyrazole derivatives, then FormamidePyrazolo[3,4-d]pyrimidine epfl.ch
2-amino-benzo[d]thiazole-6-sulfonamide2-(2-chloroacetamido)benzo[d]thiazole-6-sulfonamideSulfur Nucleophiles (e.g., thiourea derivatives)Thiazole-containing derivatives epfl.ch
2-amino-benzo[d]thiazole-6-sulfonamide2-(2-chloroacetamido)benzo[d]thiazole-6-sulfonamideSulfanilamideExtended Sulfonamide Networks epfl.ch

Stereoselective Synthesis of Advanced Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. While direct examples involving this compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied to devise robust strategies for creating chiral derivatives. These strategies typically involve substrate control, auxiliary control, or catalyst control.

Chiral Auxiliary-Controlled Synthesis:

One of the most reliable methods for inducing stereoselectivity is the use of a chiral auxiliary. A plausible strategy would involve reacting this compound with a chiral amine or alcohol to form a chiral sulfonamide or sulfonate ester, respectively. This newly formed chiral center can then direct the stereochemical outcome of subsequent reactions.

A well-established approach utilizes chiral sulfinyl imines. For instance, the 2-amino derivative of the parent compound could be reacted with tert-butanesulfinyl chloride to install a chiral N-tert-butanesulfinyl group. This group is a powerful chiral auxiliary that can direct the diastereoselective addition of various nucleophiles (e.g., Grignard reagents, organolithiums) to an imine formed from the benzothiazole. beilstein-journals.orgyale.edu After the key bond-forming step, the auxiliary can be cleaved under mild acidic conditions to reveal the chiral amine.

Substrate-Controlled Diastereoselective Synthesis:

Another powerful strategy is the [2+2] cycloaddition reaction, known as the Staudinger synthesis, to form β-lactams. nih.gov An imine can be synthesized from a derivative of 2-amino-benzo[d]thiazole-6-sulfonamide. The reaction of this imine with a chiral ketene (generated in situ from a chiral acyl chloride) would proceed to form a β-lactam. The stereochemistry of the substituents on the ketene would control the facial selectivity of the cycloaddition, leading to the formation of a specific diastereomer. nih.govacs.org The resulting chiral β-lactam, which incorporates the benzothiazole-6-sulfonamide moiety, is a valuable scaffold for further synthetic modifications.

The following table outlines these potential stereoselective strategies:

StrategyKey StepDescriptionPotential Chiral Product
Chiral Auxiliary ControlAsymmetric addition to a chiral sulfinylimineThe benzothiazole-amine is derivatized with a chiral sulfinyl group, which directs nucleophilic attack on the derived imine with high diastereoselectivity.Enantiomerically enriched amines
Substrate ControlDiastereoselective [2+2] Staudinger CycloadditionAn imine derived from the benzothiazole-sulfonamide reacts with a chiral ketene, where the stereocenters on the ketene precursor dictate the stereochemical outcome of the β-lactam ring formation.Diastereomerically enriched β-lactams
Catalyst ControlAsymmetric C-H ActivationA transition metal catalyst with a chiral ligand could be used to directly functionalize a C-H bond on the benzothiazole core in an enantioselective manner.Enantiomerically enriched functionalized benzothiazoles

These strategies highlight the potential of this compound as a starting material for the synthesis of complex, chiral molecules. The combination of its inherent chemical reactivity and the application of modern asymmetric synthesis methodologies opens avenues for the creation of novel and structurally diverse compounds for scientific investigation.

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride, providing detailed information about its atomic connectivity and the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration values reveal the relative number of protons, the chemical shift (δ) indicates the electronic environment of the protons, and the splitting patterns (multiplicity) provide information about neighboring protons. For the 2-acetamidobenzothiazole core, the aromatic protons on the benzothiazole (B30560) ring system typically appear as doublets or doublets of doublets in the downfield region (around 7.5-8.5 ppm). The methyl protons of the acetamido group (-NHCOCH₃) are expected to produce a sharp singlet further upfield (around 2.2 ppm), while the amide proton (-NH) would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include the carbonyl carbon of the acetamido group (around 170 ppm), the various sp²-hybridized carbons of the benzothiazole aromatic system (typically between 110-160 ppm), and the methyl carbon of the acetyl group (around 23 ppm). The specific chemical shifts are sensitive to the electronic effects of the substituents on the benzothiazole ring.

Table 1: Predicted NMR Chemical Shifts (δ) for the 2-Acetamidobenzothiazole Moiety

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Amide NH> 10 (singlet)-
Benzothiazole Aromatic CH7.5 - 8.5 (multiplets)110 - 140
Acetyl CH₃~ 2.2 (singlet)~ 23
Carbonyl C=O-~ 170
Benzothiazole Quaternary C-130 - 160

Note: Data is predictive and based on characteristic values for similar structural motifs.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The sulfonyl chloride (-SO₂Cl) group gives rise to two strong, distinct stretching vibrations, typically found near 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com The acetamido group (-NHCOCH₃) is identifiable by a strong carbonyl (C=O) stretching band (Amide I band) around 1650-1680 cm⁻¹ and an N-H bending vibration (Amide II band) near 1550 cm⁻¹. An N-H stretching band would also be expected in the region of 3200-3400 cm⁻¹. The benzothiazole ring structure contributes to the spectrum with C=N stretching vibrations around 1500-1640 cm⁻¹ and aromatic C=C stretching peaks in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonyl Chloride (SO₂)Asymmetric Stretch1370 - 1410Strong
Sulfonyl Chloride (SO₂)Symmetric Stretch1166 - 1204Strong
Amide (C=O)Stretch (Amide I)1650 - 1680Strong
Amide (N-H)Bend (Amide II)~ 1550Medium-Strong
Amide (N-H)Stretch3200 - 3400Medium
Benzothiazole (C=N)Stretch1500 - 1640Medium
Aromatic Ring (C=C)Stretch1400 - 1600Medium-Variable

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₉H₇ClN₂O₃S₂), HRMS would be used to confirm the exact mass corresponding to this formula, distinguishing it from other compounds with the same nominal mass. This high degree of accuracy is critical for verifying the identity of the synthesized compound.

Elemental Analysis complements HRMS by providing the percentage composition of the individual elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, usually with detection by an ultraviolet (UV) detector set at a wavelength where the analyte absorbs strongly. Due to the reactive nature of sulfonyl chlorides, derivatization is sometimes employed to create a more stable analyte for robust quantification. researchgate.netnih.gov

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound. The primary limitations are the compound's low volatility and potential for thermal degradation. Sulfonyl chlorides can be thermally labile and may decompose in the high-temperature environment of the GC injector port or on the column. nih.gov This degradation would lead to inaccurate and non-reproducible results.

Furthermore, the polarity and reactivity of the sulfonyl chloride functional group can lead to poor peak shape and irreversible adsorption on the GC column. For these reasons, if GC analysis is necessary, it is almost always performed after a derivatization step. For instance, the sulfonyl chloride could be converted into a more thermally stable and less reactive derivative, such as a sulfonamide or a sulfonate ester, prior to injection. core.ac.uk This approach, however, analyzes the derivative and not the original compound directly.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

However, a review of the current scientific literature does not reveal any published single-crystal X-ray diffraction data specifically for this compound. While crystallographic studies have been conducted on related benzothiazole derivatives, providing insights into the structural characteristics of this class of compounds, the specific crystal structure of the title compound remains to be elucidated. elsevierpure.comelsevierpure.com

In the absence of direct crystallographic data, researchers rely on other spectroscopic and analytical methods to confirm the compound's identity and structural features. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the molecular structure, which, while not providing the definitive solid-state conformation, can corroborate the expected connectivity of the atoms.

For instance, the spectroscopic data for closely related compounds, such as N-(2-Acetamidobenzo[d]thiazol-6-yl) acetamide derivatives, offer a basis for the structural characterization of the 2-acetamidobenzothiazole core. The analysis of the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, along with high-resolution mass spectrometry data, allows for the unambiguous assignment of the molecular structure in solution. mdpi.com

Detailed Research Findings from Related Compounds

While specific crystallographic data for this compound is not available, spectroscopic data from closely related N-(2-Acetamidobenzo[d]thiazol-6-yl) derivatives provide significant insights into the structural characteristics of the core molecule. The following tables summarize key spectroscopic data for a representative related compound, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide mdpi.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.29s-NH (amide)
10.22s-NH (amide)
8.31d2.0Ar-H
7.69d8.8Ar-H
7.61dd8.8, 2.0Ar-H
7.32t7.8Ar-H (phenoxy)
7.08-6.93m-Ar-H (phenoxy)
4.72s-O-CH₂
2.19s-COCH₃

Table 2: ¹³C NMR Spectroscopic Data for N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide mdpi.com

Chemical Shift (δ) ppmAssignment
169.74C=O (amide)
167.00C=O (amide)
158.29C (aromatic)
157.65C (aromatic)
145.37C (aromatic)
134.73C (aromatic)
132.32C (aromatic)
129.99C (aromatic, phenoxy)
121.67C (aromatic, phenoxy)
120.89C (aromatic)
119.61C (aromatic)
115.16C (aromatic, phenoxy)
112.76C (aromatic)
67.63O-CH₂
23.19COCH₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data mdpi.com

IonCalculated m/zFound m/z
[M+H]⁺342.0856342.0852

The data presented in these tables for a closely related derivative illustrate the types of detailed structural information that can be obtained through modern spectroscopic techniques, which are essential in the absence of single-crystal X-ray diffraction data for the title compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. While specific studies on 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride are not extensively documented in publicly available literature, the principles can be illustrated through computational analyses of related benzothiazole (B30560) derivatives. These calculations, often employing Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior.

Electronic Structure Analysis (e.g., HOMO/LUMO Energies)

The electronic structure of a molecule is pivotal to its reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

For instance, DFT calculations on a series of benzothiazole derivatives have shown how different substituents can modulate these electronic properties. In one study, the introduction of an electron-withdrawing nitro group was found to lower both the HOMO and LUMO energies, resulting in a reduced energy gap. mdpi.com Conversely, other substituents can raise these energy levels. This tuning of the electronic structure is crucial for designing molecules with specific reactivity profiles.

Below is a table of representative data from a DFT study on benzothiazole derivatives, illustrating the impact of substituents on HOMO-LUMO energies.

CompoundSubstituentEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Comp1 Furan-CH3-5.59-1.953.64
Comp2 Thiophene-CH3-5.58-1.883.70
Comp3 Furan-NO2-6.18-3.352.83
Comp4 Thiophene-NO2-5.52-1.923.60

This data is illustrative and pertains to furan (B31954) and thiophene (B33073) derivatives of benzothiazole, not this compound itself. mdpi.com

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Identifying the most stable conformer, or the global energy minimum, is crucial as it often represents the bioactive conformation of a drug molecule. Techniques such as semi-empirical molecular orbital methods and DFT are employed to perform these analyses. nih.govnih.gov

For example, a conformational study on the 2-phenylbenzothiazine part of a Ca2+ antagonist identified two local minimum conformations with different rotational angles of the 2-phenyl ring. nih.gov The study found a correlation between the molar fractional ratios of these conformations and their biological activities, suggesting an active conformation similar to the global minimum. nih.gov Such analyses help in understanding structure-activity relationships and in the rational design of more potent analogues.

Prediction of Reactivity and Selectivity

The electronic parameters derived from quantum chemical calculations, such as HOMO-LUMO energies and molecular electrostatic potential maps, are used to predict a molecule's reactivity and the selectivity of its reactions. scirp.org The sulfonyl chloride group in this compound is a key reactive site. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis for the synthesis of a wide range of sulfonamide derivatives. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the interactions between a small molecule and its biological target, as well as understanding the dynamic behavior of the system.

Structure-Based Virtual Screening for Scaffold Discovery

Structure-based virtual screening is a computational technique used to identify potential drug candidates from large libraries of chemical compounds by docking them into the three-dimensional structure of a biological target. This approach has been successfully applied to derivatives of the 2-Acetamidobenzo[d]thiazole scaffold.

In a notable study, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide were identified as novel potential inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia. ijrti.orgnih.gov The discovery process involved structure-based virtual screening to identify new chemical scaffolds that could bind to the target protein. This highlights the utility of the 2-Acetamidobenzo[d]thiazole core as a promising scaffold for the development of kinase inhibitors.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule and its interactions with its environment, such as a biological receptor. These simulations can assess the stability of a ligand-protein complex and characterize the conformational changes that occur upon binding. biointerfaceresearch.com

For the aforementioned N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, MD simulations were employed to study the dynamic behavior of the identified compounds within the binding site of the BCR-ABL1 kinase. ijrti.orgnih.gov Such simulations are crucial for validating the results of virtual screening and for gaining a deeper understanding of the binding mechanism at an atomic level. MD simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex, thereby guiding further optimization of the lead compounds. nih.gov

Ligand-Protein Docking Studies in the Context of Molecular Recognition

Molecular docking simulations are pivotal in computational chemistry for predicting the binding orientation and affinity of a ligand to a target protein. In the context of this compound and its derivatives, docking studies have been instrumental in elucidating their mechanism of action at a molecular level, particularly as inhibitors of specific enzymes. These studies provide critical insights into the intermolecular interactions that govern molecular recognition, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Research on derivatives of 2-Acetamidobenzo[d]thiazole has demonstrated their potential as inhibitors for various protein targets. For instance, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as novel BCR-ABL1 kinase inhibitors. nih.govnih.gov BCR-ABL1 kinase is a critical driver in chronic myeloid leukemia (CML). nih.gov Through structure-based virtual screening and subsequent molecular dynamics simulations, these compounds were shown to effectively bind to the target protein. nih.govnih.gov

The docking analysis of these derivatives reveals key binding modes. The benzothiazole ring, a core component of the parent compound, often anchors the ligand within a hydrophobic pocket of the enzyme's active site. The acetamido group and the sulfonyl chloride (or its derivative) group are crucial for forming specific hydrogen bonds with amino acid residues, thereby enhancing binding affinity and selectivity. For example, in the study of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, the acetamido group was found to form critical hydrogen bonds with the protein backbone, a common interaction motif for kinase inhibitors. nih.gov

Applications and Research Perspectives in Chemical Sciences

Role as a Key Intermediate in Fine Chemical Synthesis

2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride serves as a crucial building block in the synthesis of more complex molecules in the field of fine chemicals, particularly in medicinal chemistry. The benzothiazole (B30560) core is a recognized pharmacophore, and the presence of the reactive sulfonyl chloride group at the 6-position, along with the acetamido group at the 2-position, allows for diverse chemical modifications.

The sulfonyl chloride moiety is a highly reactive functional group that readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the benzothiazole scaffold into a wide array of molecules. It is frequently reacted with amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonates, and sulfonic acid esters, respectively. This reactivity is fundamental to its role as an intermediate. For instance, 6-benzothiazole sulfonyl chloride is a key intermediate in the preparation of various benzothiazole derivatives, many of which exhibit biological activities such as anti-HIV properties. google.com

The acetamido group, while less reactive than the sulfonyl chloride, provides a site for potential modification and influences the electronic properties and solubility of the molecule and its downstream products. Research has shown the synthesis of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 inhibitors, highlighting the importance of the 2-acetamido-6-aminobenzothiazole precursor, which is directly related to the sulfonyl chloride title compound.

Utilization in the Synthesis of Heterocyclic Compounds with Diverse Properties

The structural framework of this compound is a versatile starting point for the construction of a wide range of other heterocyclic compounds. The inherent reactivity of the sulfonyl chloride group is leveraged to build new ring systems and link the benzothiazole core to other heterocyclic moieties.

This compound acts as a precursor for synthesizing fused heterocyclic systems. For example, derivatives of 2-aminobenzothiazole (B30445) are used to prepare complex molecules like pyranothiazoles and thiazolopyranopyrimidines which bear a sulfonamide group. researchgate.net The synthesis often involves the reaction of the sulfonyl chloride with a suitable nucleophile, which then participates in subsequent cyclization reactions.

Furthermore, the benzothiazole nucleus itself can be built upon. Studies have demonstrated the synthesis of various five- and six-membered heterocyclic compounds, such as substituted imidazoles, triazines, and thiazolidines, starting from 2-aminobenzothiazole derivatives. researchgate.net The general strategy involves using the amine or a derivative thereof to react with bifunctional reagents, leading to the formation of new heterocyclic rings. The sulfonyl chloride group at the 6-position provides a handle to attach these complex structures to other molecules or to modulate their physicochemical properties.

The following table summarizes examples of heterocyclic systems synthesized from benzothiazole precursors.

Starting Material ScaffoldReagentsResulting Heterocyclic System
2-Aminobenzothiazole derivativeChloroacetyl chloride, Thiourea/UreaImidazole-2-thione / Imidazole-2-one
2-Aminobenzothiazole derivativeChloroacetyl chloride, Thiosemicarbazide1,2,4-Triazine-3-thione
2-Aminobenzothiazole-6-sulfonamideCarbon disulfide, Dimethyl sulfateFused Thiazole (B1198619) derivatives

Contributions to Materials Science and Polymer Chemistry Research

While the primary research focus for this compound has been in medicinal chemistry, its structural components—the benzothiazole ring and the sulfonyl chloride group—have significant applications in materials science and polymer chemistry. kuleuven.be

Benzothiazole derivatives are of great interest in the development of functional organic materials. mdpi.comnih.gov They are integral components in:

Dyes and Pigments: The conjugated benzothiazole system is a chromophore found in many synthetic dyes. researchgate.netlifescienceglobal.com The sulfonyl chloride group can be used to covalently bond these dyes to substrates like textiles.

Functional Polymers: Benzothiazole-containing polymers are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to their favorable electronic and photophysical properties. nih.govrsc.org

Redox-Responsive Materials: Polymers incorporating benzothiazole-disulfide units have been synthesized to create coatings that can be reversibly functionalized through thiol-disulfide exchange, which is useful for biomedical applications like controlled cell adhesion and release. rsc.org

The sulfonyl chloride group is a versatile functional handle in polymer chemistry. It can be used for:

Polymer Modification: Sulfonyl chlorides are used to chlorinate polymers, a process that can enhance material properties like durability and resistance to environmental factors. marketpublishers.com

Initiators for Polymerization: Sulfonyl chlorides have been demonstrated to be effective initiators for certain types of controlled radical polymerization, such as atom transfer radical polymerization (ATRP). quora.comresearchgate.net

Solid-Phase Synthesis: Polystyrene resins functionalized with sulfonyl chloride groups are used as supports for the synthesis of various small molecules and peptides. rapp-polymere.com

Although direct studies on the polymerization of this compound are not widely reported, its bifunctional nature makes it a potential monomer for the synthesis of novel functional polymers.

Design of Novel Chemical Scaffolds for Compound Library Generation

In modern drug discovery, the generation of compound libraries around a central "scaffold" is a key strategy for identifying new therapeutic agents. The benzothiazole nucleus is considered a "privileged scaffold" because it is found in numerous biologically active compounds and can interact with a variety of biological targets. nih.govbenthamscience.com

This compound is an excellent starting point for creating such libraries. The highly reactive sulfonyl chloride group at the 6-position allows for the introduction of a wide range of substituents through reactions with a diverse set of amines, alcohols, and other nucleophiles. This enables the systematic exploration of the chemical space around the benzothiazole core to optimize biological activity.

An example of this approach is the synthesis of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. mdpi.comresearchgate.net In this work, a related bromo-substituted benzothiazole was used in palladium-catalyzed cross-coupling reactions with various aryl boronic acids to generate a library of compounds that were then screened for biological activity, leading to the discovery of potent urease inhibitors. mdpi.comresearchgate.net This demonstrates how the C6-position of the benzothiazole ring is a prime location for introducing diversity.

The table below illustrates a general scheme for generating a compound library from this compound.

ScaffoldReaction TypeDiversity Elements (R-XH)Library Products
This compoundNucleophilic Substitution (Sulfonamide formation)Primary/Secondary Amines (R-NH2, R2-NH)Diverse Sulfonamides
This compoundNucleophilic Substitution (Sulfonate ester formation)Alcohols/Phenols (R-OH)Diverse Sulfonate Esters

This strategy allows for the rapid synthesis of hundreds or thousands of related compounds, which can then be subjected to high-throughput screening to identify hits for further development.

Explorations in the Development of Chemical Probes and Reagents

The reactivity of the sulfonyl chloride group makes this compound a valuable tool in the development of specialized chemical reagents and probes for biological and analytical applications.

As a chemical reagent, it can be used as a derivatizing agent to improve the detection and quantification of analytes in analytical techniques like high-performance liquid chromatography (HPLC). For example, the related compound 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride has been used in the HPLC assay for the drug acetazolamide. sigmaaldrich.com The sulfonyl chloride reacts with functional groups on the target molecule, attaching the UV-active or fluorescent benzothiazole moiety, thereby enhancing its detectability.

In the realm of chemical biology, there is growing interest in developing chemical probes to study the function and localization of proteins and other biomolecules. Sulfonyl-containing compounds are particularly useful for this purpose. For instance, sulfonyl fluorides, which are closely related to sulfonyl chlorides in reactivity, have been developed into covalent chemical probes that can selectively react with specific amino acid residues (like histidine) in proteins, allowing for the study of enzyme activity and ligand binding. This approach has been used to advance the discovery of modulators for the E3 ubiquitin ligase cereblon.

Given this precedent, this compound represents a promising platform for the design of novel chemical probes. The benzothiazole core can serve as a fluorescent reporter or a recognition element, while the sulfonyl chloride acts as a reactive "warhead" to form a stable, covalent bond with a biological target.

Q & A

Q. What are the common synthetic routes for 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride?

Methodological Answer: The synthesis typically involves cyclization and sulfonation steps. For example, Lawesson’s reagent can facilitate cyclization of precursor thioacetamide derivatives, followed by oxidative chlorination using SOCl₂ or Cl₂ gas to introduce the sulfonyl chloride group. Key steps include refluxing in anhydrous solvents (e.g., ethanol or dichloromethane) and controlled temperature to avoid decomposition .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C) to verify acetamide and thiazole ring protons.
  • FT-IR for identifying sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups.
  • Mass spectrometry (HRMS) for molecular ion confirmation.
  • Elemental analysis to validate purity. Purity standards may align with USP protocols for related sulfonyl chlorides, emphasizing light protection and moisture avoidance during analysis .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to humidity, as hydrolysis of the sulfonyl chloride group can occur. Pre-use drying is not recommended for hygroscopic intermediates, as noted in analogous protocols for thiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer: Systematic optimization via Design of Experiments (DOE) is advised. Variables include:

  • Solvent polarity : Anhydrous DMF improves solubility of intermediates.
  • Catalyst loading : Lawesson’s reagent (1.2–1.5 equiv.) balances cyclization efficiency and side-product formation.
  • Temperature control : Maintain 0–5°C during chlorination to suppress sulfonic acid formation. Replicate conditions from analogous syntheses (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) for benchmarking .

Q. What strategies are used to evaluate the biological activity of derivatives of this compound?

Methodological Answer:

  • In vitro screening : Test sulfonamide derivatives against cancer cell lines (e.g., NCI-60 panel) using MTT assays.
  • Structure-activity relationship (SAR) : Modify the acetamide substituent and thiazole ring to assess cytotoxicity and selectivity.
  • Mechanistic studies : Use fluorescence polarization assays to probe interactions with biological targets (e.g., carbonic anhydrase isoforms) .

Q. How can reactivity of the sulfonyl chloride group be systematically studied?

Methodological Answer: Conduct nucleophilic substitution reactions under varying conditions:

  • Solvent : Compare reactivity in polar aprotic (acetonitrile) vs. protic (ethanol) solvents.
  • Nucleophiles : Test amines (e.g., aniline) and alcohols (e.g., benzyl alcohol) to generate sulfonamides or sulfonate esters. Monitor progress via TLC (Rf shifts) and ¹H NMR to quantify conversion rates .

Q. What purification challenges arise during synthesis, and how are they resolved?

Methodological Answer:

  • Byproduct removal : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates unreacted starting materials.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • HPLC : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What mechanistic insights exist for the cyclization step in its synthesis?

Methodological Answer: Computational studies (DFT) suggest a thiourea intermediate forms during Lawesson’s reagent-mediated cyclization. Isotopic labeling (¹⁵N) of the acetamide group can validate intramolecular attack pathways. Kinetic studies under pseudo-first-order conditions reveal rate dependence on solvent dielectric constant .

Q. How are contradictions in published synthetic data resolved?

Methodological Answer:

  • Reproducibility checks : Replicate conflicting protocols with strict control of moisture, oxygen, and reagent purity.
  • Side-product analysis : Use LC-MS to identify discrepancies (e.g., sulfonic acid vs. sulfonyl chloride).
  • Cross-reference analogs : Compare with structurally similar compounds (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) to infer optimal conditions .

Q. What cross-disciplinary applications are emerging for this compound?

Methodological Answer:

  • Medicinal chemistry : As a warhead in covalent inhibitors targeting cysteine proteases.
  • Materials science : Functionalize polymers via sulfonamide linkages for pH-responsive hydrogels.
  • Chemical biology : Photoaffinity labeling probes for target identification in proteomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.